3,4-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide
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Overview
Description
3,4-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a synthetic organic compound with the molecular formula C23H24N4O2 and a molecular weight of 388.471 g/mol. This compound features a benzamide core substituted with dimethyl groups and a morpholinopyridazinyl phenyl group, making it a molecule of interest in various scientific fields due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Morpholine Substitution: The pyridazine intermediate is then reacted with morpholine under appropriate conditions to introduce the morpholinopyridazinyl group.
Coupling with Benzamide: The final step involves coupling the morpholinopyridazinyl intermediate with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can reduce the carbonyl group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
3,4-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit a key enzyme in a metabolic pathway, thereby modulating the pathway’s activity.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethyl-N-(3-(6-piperidinopyridazin-3-yl)phenyl)benzamide
- 3,4-dimethyl-N-(3-(6-pyrrolidinopyridazin-3-yl)phenyl)benzamide
Uniqueness
Compared to similar compounds, 3,4-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is unique due to the presence of the morpholine ring, which can influence its pharmacokinetic properties and biological activity. The morpholine ring can enhance the compound’s solubility and ability to interact with specific biological targets, potentially leading to improved efficacy and reduced side effects.
Properties
IUPAC Name |
3,4-dimethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-16-6-7-19(14-17(16)2)23(28)24-20-5-3-4-18(15-20)21-8-9-22(26-25-21)27-10-12-29-13-11-27/h3-9,14-15H,10-13H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USKYANPXYKUZGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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